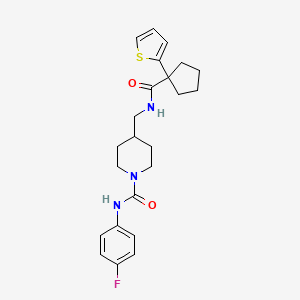

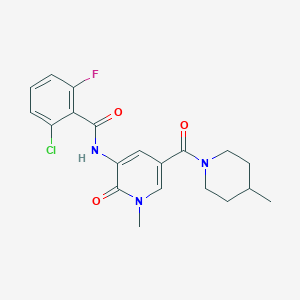

![molecular formula C11H14F3NO B2947452 1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine CAS No. 2097863-82-4](/img/structure/B2947452.png)

1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Piperidine is a widely used building block in the synthesis of organic compounds, consisting of a six-membered ring containing five carbon atoms and one nitrogen atom . The trifluoromethyl group consists of one carbon atom bonded to three fluorine atoms and is often used in pharmaceutical and agrochemical compounds due to its distinctive physical-chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the properties of its furan, piperidine, and trifluoromethyl components. For example, the pyrrolidine ring in piperidine contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis

Again, while specific reactions involving “1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine” are not available, compounds containing trifluoromethyl groups are known to undergo various chemical reactions. For instance, an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine is a common method for introducing trifluoromethyl groups within other molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its trifluoromethyl, furan, and piperidine components. Trifluoromethyl groups are known to bestow many distinctive physical-chemical properties observed in their class of compounds .科学的研究の応用

Catalytic Organic Synthesis

- Application : This study presents a novel approach in the realm of catalytic organic synthesis by integrating biomass catalytic conversion with organic synthesis techniques .

- Method : Utilizing N-acetylglucosamine as the primary feedstock, the first phase of the research involves its catalytic transformation into 5-hydroxymethylfurfural (HMF). The subsequent phase employs a condensation reaction between HMF and 3,3-Dimethyl-2-butanone to synthesize a new compound .

- Results : This two-step process not only demonstrates the feasibility of converting biomass into valuable chemical precursors but also exemplifies the synthesis of novel compounds through green chemistry principles .

Antibacterial Activity of Furan Derivatives

- Application : Furan derivatives have taken on a special position in the realm of medicinal chemistry due to their remarkable therapeutic efficacy .

- Method : An essential synthetic technique in the search for new drugs is the inclusion of the furan nucleus .

- Results : Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .

Antibacterial Activity of Novel Furan Derivatives

- Application : Furan derivatives have been used to create numerous innovative antibacterial agents due to their remarkable therapeutic efficacy .

- Method : The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs .

- Results : Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .

Functionalized β-lactams

- Application : Functionalized β-lactams were synthesized by reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine with ketenes .

- Method : The ketenes were generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid .

- Results : The reaction resulted in the formation of functionalized β-lactams .

Synthesis of Nitrofurantoin Analogues

- Application : In the year 2020, Hassan and team designed and synthesized a series of thirteen nitrofurantoin analogues containing furan and pyrazole scaffolds .

- Method : The analogues were synthesized as N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide by the condensation of 5-Amino-1 H-pyrazole-4-carboxamides .

- Results : The synthesized analogues could potentially be used in the treatment of bacterial infections .

Synthesis of Functionalized β-lactams

- Application : Functionalized β-lactams were synthesized based on (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine .

- Method : The β-lactams were synthesized by reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid .

- Results : The reaction resulted in the formation of functionalized β-lactams .

将来の方向性

The future directions for this compound would likely depend on its specific applications. Given the wide use of furan, piperidine, and trifluoromethyl groups in pharmaceutical and agrochemical compounds , it’s possible that “1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine” could have potential applications in these areas.

特性

IUPAC Name |

1-(furan-2-ylmethyl)-4-(trifluoromethyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NO/c12-11(13,14)9-3-5-15(6-4-9)8-10-2-1-7-16-10/h1-2,7,9H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPTUDNLZXEKQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

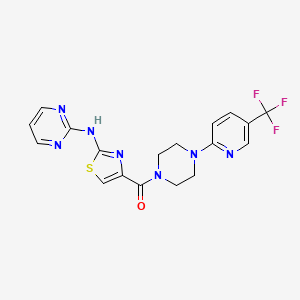

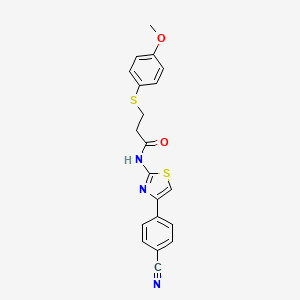

![N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2947372.png)

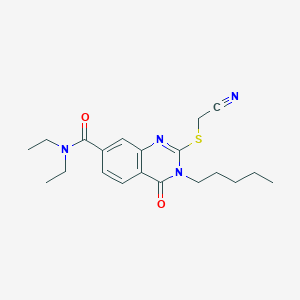

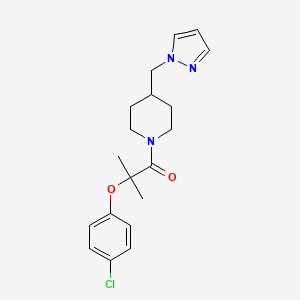

![(E)-1-(1H-benzo[d]imidazol-1-yl)-3-(4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl)prop-2-en-1-one](/img/structure/B2947375.png)

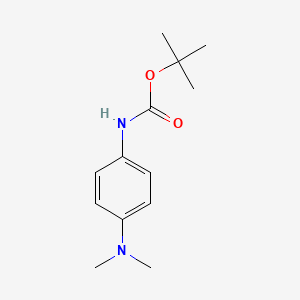

![2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2947376.png)

![N-(2-methoxy-2-phenylbutyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2947383.png)

![1-(4-methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2947384.png)

![4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide](/img/structure/B2947389.png)

![1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide](/img/structure/B2947390.png)